3-Iodo-4'-isopropylbenzophenone
Description
3-Iodo-4'-isopropylbenzophenone is a halogenated benzophenone derivative featuring an iodine atom at the 3-position of one aromatic ring and an isopropyl group at the 4'-position of the second aromatic ring (Figure 1). Benzophenones are widely studied for their applications in organic synthesis, pharmaceuticals, and materials science due to their stability and tunable electronic properties .
Properties
IUPAC Name |
(3-iodophenyl)-(4-propan-2-ylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15IO/c1-11(2)12-6-8-13(9-7-12)16(18)14-4-3-5-15(17)10-14/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKMIQZYTAYRMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4’-isopropylbenzophenone typically involves the iodination of 4’-isopropylbenzophenone. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the benzophenone ring. The reaction conditions often include the use of iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2) to facilitate the iodination process .
Industrial Production Methods
In industrial settings, the production of 3-Iodo-4’-isopropylbenzophenone may involve large-scale iodination reactions using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4’-isopropylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-Iodo-4’-isopropylbenzophenone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Iodo-4’-isopropylbenzophenone involves its interaction with molecular targets and pathways within biological systems. The iodine atom and the benzophenone structure play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The substituents on benzophenone derivatives significantly influence their physical, chemical, and electronic properties. Below is a comparative analysis of 3-Iodo-4'-isopropylbenzophenone with key analogs:
Table 1: Key Structural Analogs and Properties
*Molecular weights calculated based on standard atomic masses.
Key Observations:
Halogen Effects: Iodine: The iodine atom in this compound introduces steric hindrance and polarizability, making it amenable to radical reactions (e.g., ethoxycarbonylation as seen in iodopyridazines ). Its larger atomic radius compared to Cl or F may also affect crystal packing, as observed in polymorphic studies of isopropylbenzophenone derivatives . Chlorine/Fluorine: Chloro and fluoro analogs exhibit stronger electron-withdrawing effects, which can enhance thermal stability and alter reactivity in electrophilic substitution reactions .
Functional Group Diversity: The acetoxy group in 3-Acetoxy-4'-isopropylbenzophenone introduces polarity and susceptibility to hydrolysis, contrasting with the inert iodine substituent .
Biological Activity
3-Iodo-4'-isopropylbenzophenone (CAS No. 951887-02-8) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
This compound features a benzophenone core with an iodine atom at the 3-position and an isopropyl group at the 4'-position. This unique structure contributes to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H15IO |
| Molecular Weight | 332.19 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The iodine atom enhances its reactivity, allowing it to participate in electrophilic aromatic substitution reactions. Additionally, the compound can interact with enzymes and receptors, leading to diverse biological effects.
Key Mechanisms:
- Antimicrobial Activity : The compound exhibits inhibitory effects against various bacterial strains, potentially through disruption of microbial cell membranes or interference with metabolic pathways.
- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells by activating specific signaling pathways related to cell death.
Antimicrobial Activity
A study evaluating the antimicrobial properties of this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
This data suggests that the compound may serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 12 |
The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, indicating its potential as an anticancer therapeutic agent.
Case Study: Antimicrobial Efficacy
A recent case study explored the use of this compound in developing novel antimicrobial formulations. Researchers combined the compound with various excipients to enhance its solubility and stability, resulting in formulations that demonstrated improved efficacy against resistant bacterial strains.
Case Study: Cancer Treatment Research
In another case study, researchers investigated the synergistic effects of combining this compound with established chemotherapeutic agents. The combination therapy showed enhanced cytotoxicity in cancer cells compared to single-agent treatments, suggesting a potential strategy for overcoming drug resistance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
